molecular formula C31H21Cl2FN4O4S B14774556 2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide

2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide

Cat. No.: B14774556
M. Wt: 635.5 g/mol
InChI Key: YPJRQIDNSLCMCA-UHFFFAOYSA-N
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Description

2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide is a complex organic compound that features a benzothiazole moiety, dichlorophenyl group, and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, followed by the introduction of the dichlorophenyl and fluorophenyl groups. The final step involves the formation of the oxirane ring and the dicarboxamide linkage. Common reagents used in these reactions include various amines, chlorides, and carboxylic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .

Scientific Research Applications

2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide is unique due to its combination of benzothiazole, dichlorophenyl, and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C31H21Cl2FN4O4S

Molecular Weight

635.5 g/mol

IUPAC Name

2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide

InChI

InChI=1S/C31H21Cl2FN4O4S/c32-22-14-11-20(15-23(22)33)35-29(40)26-27(42-26)30(41)38(16-17-5-9-19(34)10-6-17)21-12-7-18(8-13-21)28(39)37-31-36-24-3-1-2-4-25(24)43-31/h1-15,26-27H,16H2,(H,35,40)(H,36,37,39)

InChI Key

YPJRQIDNSLCMCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)F)C(=O)C5C(O5)C(=O)NC6=CC(=C(C=C6)Cl)Cl

Origin of Product

United States

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